(E)-3-(3-CHLOROPHENYL)-2-CYANO-2-PROPENOIC ACID

Description

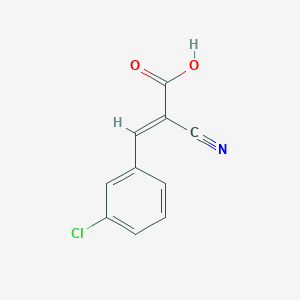

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chlorophenyl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPFPCNAMVQPCL-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon double bonds. wikipedia.org It involves the reaction of an active methylene (B1212753) compound with a carbonyl compound, followed by a dehydration reaction. For the synthesis of (E)-3-(3-chlorophenyl)-2-cyano-2-propenoic acid, the primary reactants are 3-chlorobenzaldehyde (B42229) and cyanoacetic acid. This method is widely favored for its efficiency and directness in creating α,β-unsaturated cyano-carboxylic acids.

Exploration of Reaction Conditions and Catalysis in Propenoic Acid Synthesis

The synthesis of substituted 2-cyano-2-propenoic acids via Knoevenagel condensation has been explored under a variety of conditions, often employing basic catalysts to facilitate the reaction. wikipedia.orgscielo.br The choice of catalyst, solvent, and energy source can significantly influence reaction times and yields.

Commonly, weakly basic amines like piperidine (B6355638) are used as catalysts. wikipedia.org However, research has demonstrated the versatility of other catalytic systems. For instance, potassium hydroxide (B78521) (KOH) has been effectively used as a catalyst in aqueous media, providing a greener alternative to organic solvents. scielo.brscielo.br Reactions can be performed using conventional heating or accelerated significantly using microwave irradiation, which often leads to reduced reaction times and improved yields. scielo.brunifap.br

Ionic liquids, in conjunction with catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), have also emerged as effective promoters for the Knoevenagel condensation. rsc.orgresearchgate.net For example, N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) has been shown to enhance the reaction between aldehydes and ethyl cyanoacetate (B8463686). The hydroxyl group on the ionic liquid is believed to play a key role by forming hydrogen bonds with the carbonyl group of the aldehyde, thereby activating it for nucleophilic attack. rsc.orgresearchgate.net Solvent-free conditions have also been developed, using benign catalysts like ammonium (B1175870) bicarbonate, which proceed through a solid-phase condensation and decarboxylation, offering high yields and purity. tue.nl

| Catalyst System | Solvent | Heating Method | Key Advantages | Reference |

|---|---|---|---|---|

| KOH (20 mol%) | Water | Conventional (75 °C) or Microwave (50 W, 75 °C) | Green solvent, good yields (65-97%) | scielo.brscielo.br |

| Piperidine | Ethanol | Conventional | Traditional and effective method | wikipedia.org |

| DABCO / [HyEtPy]Cl | Water/Ionic Liquid | Room Temperature | Eco-friendly, ease of work-up, reusable ionic liquid | rsc.orgresearchgate.net |

| Ammonium Bicarbonate | Solvent-free | Conventional (90 °C) | Environmentally friendly, high conversion | tue.nl |

Investigations into Stereoselectivity and E-Isomer Formation

The stereochemical outcome of the Knoevenagel condensation is a critical aspect, with the (E)-isomer being the thermodynamically more stable and, typically, the predominantly formed product. The formation of the (E)-isomer is driven by steric factors during the elimination step of the reaction mechanism. rsc.org

The mechanism proceeds through a nucleophilic addition of the enolate of the active methylene compound to the aldehyde, forming an aldol-type intermediate. This is followed by the elimination of a water molecule. Studies on related systems, such as the reaction of methyl arylsulphinylacetate with aldehydes, have shown that while both condensation and elimination steps are reversible, the stereochemistry is determined during the elimination phase. The transition state leading to the (E)-isomer allows the bulky substituents (the 3-chlorophenyl group and the carboxylic acid group) to be positioned anti-periplanar to each other, minimizing steric hindrance. This leads to a lower activation energy for the formation of the (E)-isomer compared to the (Z)-isomer, resulting in its preferential formation. rsc.org

Alternative Synthetic Pathways for Related Structural Analogues

While Knoevenagel condensation is the most direct route, other synthetic methodologies are employed to create structurally related compounds, such as the corresponding saturated propionic acids or their organometallic derivatives.

Preparation of 3-(3-Halogenophenyl)propionic Acid Derivatives

The synthesis of 3-(3-halogenophenyl)propionic acids, the saturated analogues of the title compound, can be achieved through different synthetic routes. One common method involves the reaction of a 3-halogenobenzyl chloride with a malonic ester, such as dimethyl malonate, in the presence of a base. The resulting diester is then hydrolyzed and subsequently decarboxylated upon heating to yield the desired 3-(3-halogenophenyl)propionic acid. google.com This multi-step process provides a reliable pathway to the saturated carboxylic acid core.

| Step | Reactants | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Alkylation | 3-Halogenobenzyl chloride, Dimethyl malonate | Base (e.g., Sodium methoxide) | Dimethyl 2-(3-halogenobenzyl)malonate | google.com |

| 2. Hydrolysis | Dimethyl 2-(3-halogenobenzyl)malonate | Base (e.g., Sodium hydroxide) | 2-(3-Halogenobenzyl)malonic acid | google.com |

| 3. Decarboxylation | 2-(3-Halogenobenzyl)malonic acid | Heat, Acid | 3-(3-Halogenophenyl)propionic acid | google.com |

Another approach involves the synthesis of 3-(arylthio)propionic acids through the reaction of aryl iodides with 3-mercaptopropionic acid, catalyzed by copper(I) oxide in refluxing pyridine. researchgate.net

Synthesis of Organometallic Derivatives (e.g., Organotin(IV) Compounds)

The carboxylic acid functional group of propenoic acids and their derivatives serves as a versatile ligand for the formation of organometallic complexes. Organotin(IV) derivatives, in particular, have been synthesized by reacting the carboxylic acid with organotin(IV) oxides or halides. koreascience.kr

The general synthesis of triorganotin(IV) carboxylates involves the reaction of the carboxylic acid with a triorganotin(IV) hydroxide or oxide, typically in a 1:1 molar ratio, in a solvent like toluene (B28343) or methanol (B129727) under reflux. For diorganotin(IV) dicarboxylates, a 1:2 molar ratio of the diorganotin(IV) oxide and the carboxylic acid is used. koreascience.kr These reactions generally proceed with the elimination of water, driving the formation of the organotin(IV) carboxylate complex. Spectroscopic studies, including FTIR and NMR, are used to confirm the coordination of the carboxylate group to the tin center. koreascience.kr Research has shown the synthesis of various organotin(IV) complexes with propanoic and propenoic acid derivatives, demonstrating the general applicability of this synthetic approach. nih.govnih.gov

Chemical Reactivity and Mechanistic Studies

The reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the cyano group, and the electron-deficient carbon-carbon double bond.

The mechanism of its formation via the Knoevenagel condensation is a well-understood process of nucleophilic addition followed by dehydration, as detailed in section 2.1. wikipedia.org The stereoselectivity is governed by thermodynamic control in the elimination step, favoring the more stable E-isomer. rsc.org The catalytic cycle in amine-catalyzed reactions involves the deprotonation of the active methylene compound, nucleophilic attack on the carbonyl carbon, proton transfer, and subsequent elimination of water. rsc.org

The conjugated system, featuring electron-withdrawing cyano and carboxyl groups, renders the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack in Michael-type additions. The carboxylic acid group can undergo typical reactions such as esterification and amidation, and as discussed previously, it can react with organometallic compounds to form carboxylate complexes. koreascience.krnih.gov The double bond can be reduced to yield the corresponding 3-(3-chlorophenyl)-2-cyanopropanoic acid. The presence of multiple reactive sites makes this compound a versatile building block for the synthesis of more complex molecules.

Structural Modifications and Derivative Synthesis

Systematic Substitution on the Phenyl Ring

The phenyl ring is a prime target for substitution to modulate the electronic and steric properties of the molecule. Studies have systematically introduced various functional groups, including halogens and alkoxy groups, onto the aromatic core.

The synthesis of halogen-substituted analogs of the parent structure has been explored, typically through the piperidine-catalyzed Knoevenagel condensation of various halogenated benzaldehydes with alkyl cyanoacetates. chemistryjournal.in This approach has led to the preparation of a series of isopropyl 2-cyano-3-phenyl-2-propenoates with fluoro, chloro, and bromo substituents at different positions on the phenyl ring. chemistryjournal.in For instance, the isopropyl ester of the title compound, isopropyl 2-cyano-3-(3-chlorophenyl)-2-propenoate, has been synthesized and characterized. chemistryjournal.in

Further studies have expanded this to include more complex halogenation patterns. Research details the synthesis of derivatives such as isopropyl 2-cyano-3-(3-chloro-2,6-difluorophenyl)-2-propenoate and various trifluoro, tetrafluoro, and pentafluoro isomers, demonstrating the feasibility of introducing multiple halogen atoms to the phenyl ring. nih.govresearchgate.net

Table 1: Examples of Halogen-Substituted Phenyl Ring Derivatives

| Derivative Structure | Starting Benzaldehyde (B42025) | Reference |

|---|---|---|

| Isopropyl 2-cyano-3-(2-bromophenyl)-2-propenoate | 2-Bromobenzaldehyde | chemistryjournal.in |

| Isopropyl 2-cyano-3-(3-bromophenyl)-2-propenoate | 3-Bromobenzaldehyde | chemistryjournal.in |

| Isopropyl 2-cyano-3-(4-chlorophenyl)-2-propenoate | 4-Chlorobenzaldehyde | chemistryjournal.in |

| Isopropyl 2-cyano-3-(3-fluorophenyl)-2-propenoate | 3-Fluorobenzaldehyde | chemistryjournal.in |

| Isopropyl 2-cyano-3-(3-chloro-2,6-difluorophenyl)-2-propenoate | 3-Chloro-2,6-difluorobenzaldehyde | nih.gov |

| Isopropyl 2-cyano-3-(2,4,6-trifluorophenyl)-2-propenoate | 2,4,6-Trifluorobenzaldehyde | nih.govresearchgate.net |

Alkoxy groups, such as methoxy (B1213986) and ethoxy, have been introduced onto the phenyl ring to create another class of derivatives. The synthesis of these compounds generally follows the Knoevenagel condensation pathway, reacting an appropriate alkoxy-substituted benzaldehyde with an alkyl cyanoacetate (B8463686) like isopropyl cyanoacetate. nih.govnih.gov This method has been successfully used to prepare a range of derivatives including 2-methoxy, 3-methoxy, 4-methoxy, and various dimethoxy and trimethoxy analogs. nih.govnih.govnih.gov

In addition to simple alkoxy groups, more complex aromatic substitutions like phenoxy groups have also been incorporated. Trisubstituted ethylenes with phenoxy-ring substitutions have been prepared through the same piperidine-catalyzed Knoevenagel condensation of phenoxy ring-substituted benzaldehydes and isopropyl cyanoacetate. researchgate.net

Table 2: Examples of Alkoxy-Substituted Phenyl Ring Derivatives

| Derivative Structure | Starting Benzaldehyde | Reference |

|---|---|---|

| Isopropyl 2-cyano-3-(3-methoxyphenyl)-2-propenoate | 3-Methoxybenzaldehyde | nih.govnih.gov |

| Isopropyl 2-cyano-3-(4-ethoxyphenyl)-2-propenoate | 4-Ethoxybenzaldehyde | nih.govnih.gov |

| Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)-2-propenoate | 3,4-Dimethoxybenzaldehyde | chemrxiv.org |

| Isopropyl 2-cyano-3-(2,3,4-trimethoxyphenyl)-2-propenoate | 2,3,4-Trimethoxybenzaldehyde | nih.govresearchgate.net |

| Isopropyl 2-cyano-3-(3-(4-methylphenoxy)phenyl)-2-propenoate | 3-(4-Methylphenoxy)benzaldehyde | researchgate.net |

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization, readily undergoing esterification and amidation to yield a variety of functional compounds.

Alkyl esters of (E)-3-(3-chlorophenyl)-2-cyano-2-propenoic acid are commonly synthesized via the Knoevenagel condensation of 3-chlorobenzaldehyde (B42229) with the corresponding alkyl cyanoacetate. chemistryjournal.in This reaction, often catalyzed by piperidine (B6355638), is a direct and efficient method for producing these derivatives. chemistryjournal.innih.gov For example, reacting 3-chlorobenzaldehyde with isopropyl cyanoacetate yields isopropyl 2-cyano-3-(3-chlorophenyl)-2-propenoate. chemistryjournal.in Similarly, ethyl 3-(2-chlorophenyl)-2-cyano-2-propenoate and other analogs have been prepared using ethyl cyanoacetate. chemrxiv.org This condensation method is widely applicable for creating a variety of alkyl esters, including methyl, propyl, and butyl esters. nih.gov

Table 3: Synthesis of Alkyl Ester Derivatives

| Ester Derivative | Alkyl Cyanoacetate Reactant | Benzaldehyde Reactant | Reference |

|---|---|---|---|

| Ethyl 2-cyano-3-(2-chlorophenyl)-2-propenoate | Ethyl cyanoacetate | 2-Chlorobenzaldehyde | |

| Isopropyl 2-cyano-3-(3-chlorophenyl)-2-propenoate | Isopropyl cyanoacetate | 3-Chlorobenzaldehyde | chemistryjournal.in |

| Methyl 3-(4-chlorophenyl)-2-cyano-2-propenoate | Methyl cyanoacetate | 4-Chlorobenzaldehyde | nih.gov |

| Octyl 2-cyano-3-(3-chloro-2,6-difluorophenyl)-2-propenoate | Octyl cyanoacetate | 3-Chloro-2,6-difluorobenzaldehyde | chemrxiv.org |

Propenoylamide derivatives can be synthesized through several routes. One common method involves the Knoevenagel condensation of a substituted benzaldehyde with 2-cyanoacetamide, catalyzed by a base like potassium hydroxide (B78521). researchgate.net This approach directly yields the primary amide. For instance, (E)-2-cyano-N,3-diphenylacrylamide was synthesized by the condensation of 2-cyano-N-phenylacetamide and benzaldehyde. nih.gov

Alternatively, a more direct amidation of the carboxylic acid moiety can be achieved. This involves converting the parent carboxylic acid, such as (E) 2-cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoic acid, into its more reactive acid chloride derivative. This intermediate, (E) 2-cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoyl chloride, can then readily react with various amines to produce a wide range of N-substituted propenoylamide derivatives. researchgate.net

Derivatization of the Nitrile and Alkene Functionalities

The nitrile and alkene groups offer further opportunities for derivatization, although specific examples starting from this compound are less commonly detailed than modifications at other sites. However, the known reactivity of these functional groups in similar molecules suggests potential synthetic pathways.

The cyano group is highly versatile and can be converted into other functionalities such as carbonyls, amines, or various heterocyclic structures. researchgate.net For example, hydrolysis can convert the nitrile to a carboxylic acid or an amide, while reduction can yield a primary amine.

The alkene C=C double bond is susceptible to reduction. In related β-cyanoacrylic acid derivatives, the asymmetric bioreduction of the alkene bond has been achieved using ene-reductases. nih.gov These enzymes catalyze the stereoselective reduction of activated C=C bonds. Studies have shown that both the nitrile and the carboxylic acid groups act as electron-withdrawing groups that activate the alkene for this enzymatic reduction, with the nitrile moiety often being the preferred activating group for binding in the enzyme's active site. nih.gov

Formation of Organometallic Complexes

While specific studies on the formation of organometallic complexes directly with this compound are not extensively documented in publicly available literature, the potential for this compound to act as a ligand in organometallic synthesis is significant. Its structure contains multiple functional groups capable of coordinating to a metal center: the carboxylate group, the nitrile (cyano) group, and the activated carbon-carbon double bond. The formation of organometallic complexes can be inferred from studies on structurally related cinnamic acid derivatives and α,β-unsaturated nitriles.

The primary modes through which this compound could coordinate to a metal center include:

Carboxylate Coordination: The carboxylic acid group can be deprotonated to form a carboxylate, which can then bind to a metal ion in a monodentate or bidentate fashion. This is a common coordination mode for cinnamic acid and its derivatives.

Nitrile Coordination: The nitrogen atom of the cyano group possesses a lone pair of electrons and can coordinate to a transition metal. wikipedia.org Nitriles are known to form stable complexes with a variety of metals and are often used as labile ligands in catalysis. wikipedia.org

Alkene (η²) Coordination: The electron-rich C=C double bond can interact with the d-orbitals of a transition metal, forming a π-complex. This type of bonding is well-established for alkenes and is a key step in many catalytic reactions involving unsaturated substrates. wikipedia.org

Research on related cinnamic acid derivatives has led to the synthesis and characterization of various organometallic complexes, particularly with ruthenium. These studies provide a strong basis for predicting the behavior of this compound. For instance, a series of ruthenium(II) complexes with the general formula [Ru(L)(dppb)(bipy)]PF6, where L represents various cinnamic acid derivatives, dppb is 1,4-bis(diphenylphosphino)butane, and bipy is 2,2'-bipyridine, have been synthesized and characterized. nih.govacs.orgresearchgate.net In these complexes, the cinnamic acid derivative coordinates to the ruthenium center, demonstrating the viability of this class of molecules as ligands.

One study detailed the synthesis of a ruthenium(II) complex with 3,4-methylenedioxy cinnamic acid, which was characterized using various spectroscopic methods, confirming the coordination of the cinnamic acid ligand to the metal. acs.org Another investigation focused on ruthenium(II) complexes with other substituted cinnamic acids, such as trans-4-(trifluoromethyl)cinnamic acid and trans-4-chloro-cinnamic acid, which also formed stable complexes. acs.org

The following table summarizes the research findings for the synthesis of ruthenium(II) complexes with various cinnamic acid derivatives, which can be considered analogous to the potential complexation of this compound.

Table 1: Ruthenium(II) Complexes with Cinnamic Acid Derivatives

| Precursor Complex | Cinnamic Acid Ligand (L) | General Formula of Product | Reference |

|---|---|---|---|

| cis-[RuCl2(dppb)(bipy)] | Cinnamic acid | [Ru(L)(dppb)(bipy)]PF6 | nih.gov |

| cis-[RuCl2(dppb)(bipy)] | 4-Hydroxycinnamic acid | [Ru(L)(dppb)(bipy)]PF6 | nih.govresearchgate.net |

| cis-[RuCl2(dppb)(bipy)] | 3,4-Dihydroxycinnamic acid | [Ru(L)(dppb)(bipy)]PF6 | nih.govresearchgate.net |

| cis-[RuCl2(dppb)(bipy)] | 3,4-Methylenedioxy cinnamic acid | [Ru(3,4-cinnam)(dppb)(bipy)]PF6 | acs.org |

Beyond ruthenium, other transition metals like rhodium and palladium are known to form complexes with α,β-unsaturated carbonyl compounds and nitriles. Rhodium complexes, for example, have been used in the catalytic transfer hydrogenation of cinnamic acid, where the formation of a rhodium-cinnamic acid intermediate is proposed. chemmethod.comresearchgate.net Palladium complexes are well-known to catalyze reactions involving α,β-unsaturated esters and nitriles, often proceeding through intermediates where the unsaturated system is coordinated to the metal center. acs.orgnih.gov The cyano group itself is a versatile ligand, and transition metal nitrile complexes are common intermediates in catalytic reactions such as nitrile hydration. wikipedia.orgrsc.org

Given these precedents, it is highly probable that this compound can form stable organometallic complexes with a range of transition metals, potentially utilizing one or more of its functional groups to coordinate to the metal center. The specific coordination mode would likely depend on the metal, its oxidation state, and the other ligands present in the coordination sphere.

Structure Activity Relationship Sar Studies

Influence of Phenyl Ring Substitution on Biological Activity

The nature and position of substituents on the phenyl ring of 3-aryl-2-propenoic acid derivatives play a pivotal role in determining their biological activity. The presence of a chlorine atom at the meta-position of the phenyl ring in (E)-3-(3-chlorophenyl)-2-cyano-2-propenoic acid is a key feature. In related series of compounds, such as substituted cinnamic acids, the introduction of halogen atoms can significantly modulate activity.

For instance, studies on the herbicidal activity of substituted cinnamic acids have shown that chloro-substituents can enhance efficacy. In one such study, 2-chloro-(4'-hydroxy) cinnamanilide (B1331705) was identified as a particularly potent compound, with activity comparable to the standard herbicide metribuzin. orientjchem.org This suggests that the electronic and steric properties conferred by the chlorine atom can be beneficial for certain biological interactions.

The position of the substituent is also crucial. The influence of a substituent on the phenyl ring is a combination of its electronic effects (inductive and resonance) and steric factors. A meta-substitution, as in the title compound, primarily exerts an inductive effect. For a chlorine atom, this is an electron-withdrawing effect, which can alter the acidity of the carboxylic acid and the charge distribution across the molecule, thereby influencing its interaction with biological targets.

The following table summarizes the general influence of different phenyl ring substituents on the biological activity of cinnamic acid analogs, which can provide a basis for understanding the role of the 3-chloro group in the target molecule.

| Substituent | Position | General Effect on Biological Activity (in Cinnamic Acid Analogs) | Potential Implication for this compound |

|---|---|---|---|

| -Cl | meta (3-position) | Electron-withdrawing; can enhance herbicidal activity. orientjchem.org | The 3-chloro group likely modulates the electronic properties of the molecule, potentially enhancing its interaction with specific biological targets. |

| -OH | para (4-position) | Can contribute to antioxidant and other biological activities. | Hydroxylation could introduce new interaction points and alter solubility. |

| -NO2 | ortho, meta, para | Strongly electron-withdrawing; often leads to significant changes in activity. | A nitro group instead of chloro would significantly alter the electronic profile and likely the biological activity. |

| -OCH3 | para (4-position) | Electron-donating; can influence bioavailability and target interaction. | A methoxy (B1213986) group would have an opposite electronic effect to the chloro group, likely leading to different biological outcomes. |

Impact of Carboxylic Acid and Nitrile Group Modifications on Activity

The carboxylic acid and nitrile groups are critical functional moieties in this compound. These groups are electron-withdrawing and can participate in hydrogen bonding, which are key interactions with biological macromolecules.

Modification of the carboxylic acid group, for example, by converting it to an ester or an amide, can have a profound impact on the compound's biological profile. In a study of cinnamic acid derivatives, the conversion of the carboxylic acid to a methyl ester resulted in a compound with notable antimicrobial activity against several fungal strains, whereas the parent cinnamic acid was inactive. mdpi.com This suggests that altering the acidity and hydrogen bonding capability of this group can modulate biological activity. The increased lipophilicity of the ester compared to the carboxylic acid can also enhance membrane permeability, leading to better cellular uptake.

Similarly, the nitrile group contributes significantly to the electronic properties of the α,β-unsaturated system. Its replacement or modification would fundamentally alter the reactivity and interaction potential of the molecule. The strong electron-withdrawing nature of the nitrile group polarizes the double bond, making it susceptible to nucleophilic attack, which could be a mechanism of action for some biological effects.

The following table outlines the potential impact of modifying the carboxylic acid and nitrile groups based on findings from related compound classes.

| Functional Group | Modification | Observed Effect in Analogous Compounds | Potential Implication for this compound |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification (e.g., -COOCH3) | Increased antimicrobial activity observed in cinnamate (B1238496) esters compared to cinnamic acid. mdpi.com | Conversion to an ester could enhance the biological activity of the title compound, potentially through increased lipophilicity and altered target interactions. |

| Carboxylic Acid (-COOH) | Amidation (e.g., -CONH2) | Amide analogs of cinnamic acids have shown significant herbicidal activity. orientjchem.org | Amidation could lead to a different spectrum of biological activity, possibly with altered hydrogen bonding capabilities. |

| Nitrile (-CN) | Hydrolysis to Carboxylic Acid | This would result in a dicarboxylic acid derivative, significantly changing the molecule's polarity and structure. | The resulting compound would have a very different chemical profile and likely different biological targets and activity. |

| Nitrile (-CN) | Reduction to Amine | This would introduce a basic center into the molecule, drastically altering its physicochemical properties. | The introduction of an amine group would likely lead to a complete change in the biological activity profile. |

Stereochemical Considerations and E/Z Isomerism Effects

The presence of a carbon-carbon double bond in the propenoic acid backbone of this compound gives rise to the possibility of E/Z isomerism. The "E" designation indicates that the higher priority groups on each carbon of the double bond are on opposite sides. In this case, the 3-chlorophenyl group and the carboxylic acid group are on opposite sides of the double bond.

For example, in a study of the E and Z isomers of norendoxifen, a metabolite of tamoxifen, the E-isomer showed a 9.3-fold higher inhibitory activity against the aromatase enzyme (CYP19) than the Z-isomer. nih.gov This demonstrates that even a subtle change in the spatial orientation of a phenyl ring relative to the rest of the molecule can dramatically affect its interaction with a biological target.

It is therefore highly probable that the E and Z isomers of 3-(3-chlorophenyl)-2-cyano-2-propenoic acid would also exhibit different biological activities. The specific geometry of the (E)-isomer likely dictates a particular conformation that is optimal for binding to its biological target. The (Z)-isomer, with the 3-chlorophenyl group and the carboxylic acid on the same side, would have a different shape and might not fit as effectively into the same binding pocket, or it might interact with different targets altogether. Further research is needed to isolate and test the biological activities of both the E and Z isomers of the title compound to fully elucidate the role of stereochemistry in its biological function.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (E)-3-(3-chlorophenyl)-2-cyano-2-propenoic acid. These calculations can determine the molecule's optimized geometry, detailing bond lengths, bond angles, and dihedral angles that correspond to its most stable energetic state.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for understanding intermolecular interactions and potential reaction sites. For this compound, the electronegative oxygen and nitrogen atoms of the carboxylic acid and cyano groups are expected to be regions of negative potential, while the hydrogen atoms are likely to be areas of positive potential.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Relates to electron-donating ability | |

| LUMO Energy | Relates to electron-accepting ability | |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | |

| Dipole Moment | Measures the polarity of the molecule |

Note: Specific numerical values are placeholders and would require dedicated DFT calculations.

Molecular Docking and Receptor Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein receptor. This method is fundamental in drug design for predicting the binding affinity and mode of interaction between a ligand and its receptor.

For this compound, docking studies could be performed against a variety of biological targets to explore its potential therapeutic applications. The process involves preparing the 3D structure of the molecule and the target receptor, followed by a search algorithm that explores various binding poses. These poses are then scored based on a scoring function that estimates the binding free energy.

The results of molecular docking can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the carboxylic acid group of the molecule could act as a hydrogen bond donor and acceptor, while the chlorophenyl ring could engage in hydrophobic and pi-stacking interactions within a receptor's binding pocket. A study on a related compound, (E)-2-cyano-N,3-diphenylacrylamide, utilized molecular docking to investigate its anti-inflammatory potential by assessing its binding to targets like COX-2 and iNOS. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Receptor

| Parameter | Predicted Outcome | Details |

| Binding Affinity (kcal/mol) | Lower values indicate stronger binding | |

| Key Interacting Residues | Amino acids involved in binding | |

| Types of Interactions | e.g., Hydrogen bonds, hydrophobic interactions |

Note: This table is illustrative and requires specific docking studies with a defined biological target.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the molecule's stable conformations and the energy barriers between them. The presence of rotatable bonds allows the molecule to adopt various spatial arrangements, and understanding these is crucial as the bioactive conformation may not be the lowest energy state in isolation.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape, study the stability of ligand-receptor complexes obtained from docking, and calculate binding free energies with higher accuracy. An MD simulation would track the trajectory of the molecule, providing insights into its flexibility and how it adapts within a biological environment.

Prediction of Biological Activity Profiles

Computational tools can predict the potential biological activities of a compound based on its chemical structure. These predictions are often derived from Quantitative Structure-Activity Relationship (QSAR) models or by comparing the structural features of the molecule to databases of compounds with known activities.

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing or using existing QSAR models, it's possible to predict the activity of this compound for various endpoints, such as anti-inflammatory, antimicrobial, or anticancer activity.

In silico prediction platforms can also screen the molecule against numerous virtual targets to generate a predicted activity spectrum. These predictions can help in identifying potential therapeutic applications and guiding future experimental testing. For example, a study on flavonol derivatives used QSAR modeling to predict their anti-prostate cancer activity. nih.gov

Q & A

Q. What are the environmental or metabolic degradation pathways of this compound, and how can they be tracked experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.